1-Chloro-4-(1-hexynyl)benzene
Description
1-Chloro-4-(1-hexynyl)benzene (C₁₂H₁₃Cl) is a chloro-substituted aromatic compound featuring a terminal hexynyl (–C≡C–C₄H₉) group at the para position of the benzene ring. The hexynyl group introduces linear alkyne functionality, which may influence reactivity, polarity, and intermolecular interactions compared to shorter-chain or bulkier substituents .
Properties
Molecular Formula |
C12H13Cl |
|---|---|
Molecular Weight |
192.68 g/mol |
IUPAC Name |
1-chloro-4-hex-1-ynylbenzene |
InChI |
InChI=1S/C12H13Cl/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10H,2-4H2,1H3 |
InChI Key |
QGURSKZKIHWVEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 1-chloro-4-(1-hexynyl)benzene with analogs from the evidence:
Key Observations :
- Chain Length : The hexynyl group’s longer chain increases hydrophobicity and may reduce reactivity in polar solvents compared to phenylethynyl or propynyl analogs .
- Substituent Effects : Electron-withdrawing groups (e.g., –Cl in ) enhance electrophilic character, whereas aromatic substituents (e.g., phenylethynyl in ) promote π-π interactions.
Reactivity
- Hydrogenation : The terminal alkyne in this compound can undergo stereoselective hydrogenation to yield (Z)- or (E)-alkenes, as seen in chromium-catalyzed reactions for phenylethynyl analogs .
- Electrophilic Substitution : The para-chloro group directs electrophilic attacks to the meta position, while the hexynyl group may stabilize intermediates via conjugation .
Spectroscopic and Analytical Data
- 1-Chloro-4-(phenylethynyl)benzene : Distinct ¹H NMR signals at δ 7.3–7.5 ppm (aromatic protons) and ¹³C NMR peaks for sp-hybridized carbons (~90 ppm) .
- 1-Chloro-4-(1-propynyl)benzene : Characteristic ¹H NMR triplet for terminal alkyne protons (δ ~2.5–3.0 ppm) .
- Prediction for this compound : Expected ¹H NMR signals for hexynyl methylene protons (δ 1.2–1.6 ppm) and a terminal alkyne peak (δ ~2.8 ppm) .
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